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2,5-Difluoro-N-methylbenzene-1-sulfonamide

Catalog No.
S8143148
CAS No.
M.F
C7H7F2NO2S
M. Wt
207.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-N-methylbenzene-1-sulfonamide

Product Name

2,5-Difluoro-N-methylbenzene-1-sulfonamide

IUPAC Name

2,5-difluoro-N-methylbenzenesulfonamide

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

InChI

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3

InChI Key

KOGVERLSSHIQHV-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)F)F

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)F)F

2,5-Difluoro-N-methylbenzene-1-sulfonamide, with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol, is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a sulfonamide functional group. The specific arrangement of these groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The fluorine atoms can act as leaving groups, facilitating nucleophilic substitution.
  • Oxidation and Reduction: The sulfonamide group can participate in oxidation or reduction reactions, although these are less common.
  • Coupling Reactions: This compound can be involved in coupling reactions to synthesize more complex molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

2,5-Difluoro-N-methylbenzene-1-sulfonamide has been investigated for its potential biological activities, including:

  • Enzyme Inhibition: It may act as an enzyme inhibitor, interacting with specific molecular targets through hydrogen bonding due to the sulfonamide group.
  • Antimicrobial Properties: Preliminary studies suggest it could exhibit antimicrobial activity, making it a candidate for therapeutic applications.
  • Anti-inflammatory Effects: Its structural characteristics may allow it to modulate inflammatory pathways .

The synthesis of 2,5-Difluoro-N-methylbenzene-1-sulfonamide typically involves:

  • Starting Material: 2,5-Difluoro-4-methylbenzene.
  • Sulfonation Reaction: Reacting the starting material with chlorosulfonic acid at room temperature to moderate heating conditions.
  • Formation of Sulfonamide: Following sulfonation, ammonia is added to form the sulfonamide group.

This process can be carried out in inert solvents like dichloromethane without the need for specific catalysts. Industrial production may involve optimized conditions for higher yields and purity.

2,5-Difluoro-N-methylbenzene-1-sulfonamide has diverse applications:

  • Organic Synthesis: Used as a building block for more complex organic molecules.
  • Pharmaceutical Development: Explored for potential therapeutic properties against various diseases.
  • Biochemical Assays: Investigated as a probe in biochemical assays due to its interaction capabilities with biological molecules .

The mechanism of action for 2,5-Difluoro-N-methylbenzene-1-sulfonamide involves its ability to interact with biological targets. The sulfonamide group forms hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The presence of fluorine enhances lipophilicity, facilitating penetration through biological membranes and increasing bioavailability .

Similar Compounds

  • 2,4-Difluorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 4-Methylbenzenesulfonamide

Comparison

2,5-Difluoro-N-methylbenzene-1-sulfonamide is unique due to the specific positioning of fluorine atoms and the methyl group on the benzene ring. This arrangement imparts distinct chemical properties that enhance reactivity in substitution reactions and biological activity compared to its analogs. For instance:

CompoundUnique Features
2,4-DifluorobenzenesulfonamideDifferent fluorine positioning affecting reactivity
2,6-DifluorobenzenesulfonamideVariations in steric hindrance
4-MethylbenzenesulfonamideLacks fluorine substituents

The unique structure of 2,5-Difluoro-N-methylbenzene-1-sulfonamide allows it to be particularly effective in applications requiring specific interactions with biological systems .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.01655596 g/mol

Monoisotopic Mass

207.01655596 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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